

Spectroscopic analysis of Lavendofuseomycin (NMR, Mass Spec)

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Compound of Interest

Compound Name: Lavendofuseomycin

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Spectroscopic Analysis of Lavendomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendomycin is a peptide antibiotic first isolated in 1985 from *Streptomyces lavendulae* subsp. *brasilicus*.^[1] It exhibits activity against Gram-positive bacteria.^[1] Despite its early discovery, detailed public spectroscopic data remains scarce. This guide provides a summary of the available spectroscopic information for Lavendomycin and presents a comprehensive overview of the modern experimental protocols that would be employed for its full structural elucidation and characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

I. Summary of Available Spectroscopic Data

The initial characterization of Lavendomycin provided foundational spectroscopic data. The molecular formula was established as $C_{29}H_{50}N_{10}O_8$, with a molecular weight of 666.73 g/mol .^[1] More recent computations suggest a molecular weight of 666.8 g/mol .^[2]

Mass Spectrometry Data

The early analysis of Lavendomycin utilized Fast Atom Bombardment Mass Spectrometry (FD-MS), which revealed a molecular ion peak at m/z 667 ($M+H$)⁺, confirming the molecular weight. [1] While this established the overall mass, detailed fragmentation data from high-resolution techniques like ESI-MS/MS, which is crucial for sequence determination, is not readily available in the public domain.

Technique	Ion	Observed m/z	Reference
FD-MS	[$M+H$] ⁺	667	
Computed	[M]	666.8	

Nuclear Magnetic Resonance (NMR) Data

The original publication on Lavendomycin included ¹H NMR and ¹³C NMR spectra recorded in D₂O. However, a detailed assignment of chemical shifts and coupling constants was not provided. The structural complexity and the presence of several non-standard amino acids necessitate a full suite of modern 2D NMR experiments for complete assignment.

Due to the absence of a publicly available, detailed NMR dataset, this guide will focus on the standard methodologies to acquire and interpret such data in the subsequent sections.

II. Experimental Protocols for Spectroscopic Analysis

The following sections outline detailed methodologies for the comprehensive spectroscopic analysis of a peptide antibiotic like Lavendomycin.

Mass Spectrometry Protocol for Structural Elucidation

High-resolution mass spectrometry is indispensable for confirming the elemental composition and elucidating the amino acid sequence of peptide antibiotics.

1. Sample Preparation and Extraction:

- **Extraction from Culture:** For peptide antibiotics from bacterial cultures, various organic solvents such as methanol, ethanol, or acetonitrile can be used for extraction. A common

method involves using 66.7% ethanol for efficient extraction of amphipathic peptides.

- Purification: The crude extract can be purified using solid-phase extraction (SPE) with a cartridge like Oasis HLB, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

2. High-Resolution Mass Spectrometry (HRMS):

- Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument is recommended.
- Method:
 - Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
 - Infuse the sample directly or via liquid chromatography (LC) into the ESI source in positive ion mode.
 - Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule $[M+H]^+$. This allows for the calculation of the elemental composition.

3. Tandem Mass Spectrometry (MS/MS) for Sequencing:

- Method:
 - Perform a product ion scan on the $[M+H]^+$ ion.
 - Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptide.
 - Analyze the resulting fragment ions (b- and y-ions) to determine the amino acid sequence. The mass differences between consecutive b- or y-ions correspond to the masses of the amino acid residues.

NMR Spectroscopy Protocol for 3D Structure Determination

A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to determine the three-dimensional structure of Lavendomycin in solution.

1. Sample Preparation:

- Dissolve 1-5 mg of the purified peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent depends on the peptide's solubility. For observing exchangeable protons (e.g., amide protons), a solvent mixture like 90% H₂O/10% D₂O is used.

2. 1D NMR Spectroscopy:

- Acquire a ¹H NMR spectrum to get an overview of the proton signals.
- Acquire a ¹³C NMR spectrum to observe all carbon signals.

3. 2D NMR Spectroscopy for Signal Assignment:

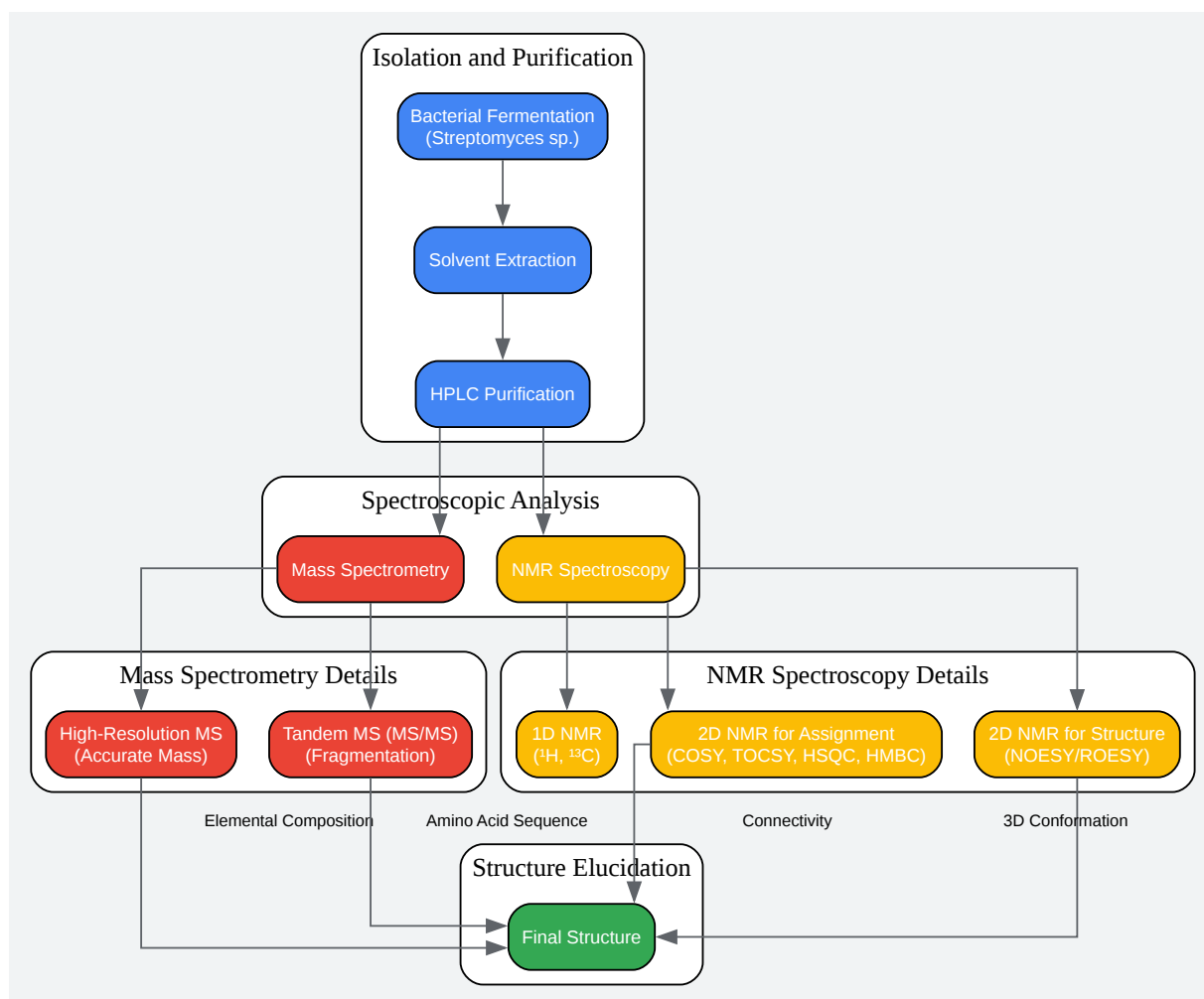
- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which are typically within the same amino acid residue.
- TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, allowing for the identification of complete amino acid residues.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for linking different amino acid residues and identifying quaternary carbons.

4. 2D NMR Spectroscopy for 3D Structure Determination:

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are used to calculate the 3D structure of the peptide.

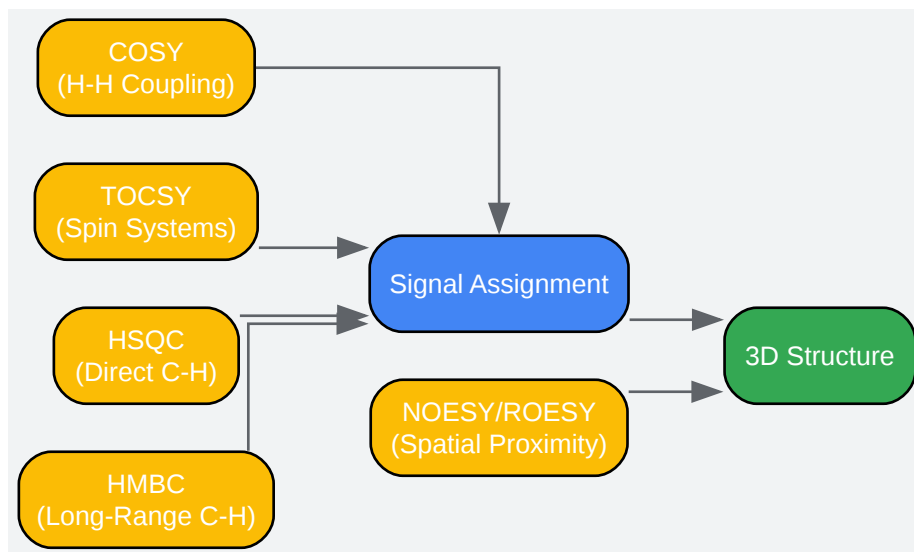
III. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of a peptide antibiotic like Lavendomycin.



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Caption: Workflow for the isolation and spectroscopic analysis of Lavendomycin.



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Caption: Integration of 2D NMR data for structural elucidation.

Conclusion

While the complete, detailed spectroscopic dataset for Lavendomycin is not publicly available, this guide provides the foundational knowledge and standardized protocols for its comprehensive analysis. For researchers in drug discovery and natural product chemistry, the application of modern high-resolution mass spectrometry and multidimensional NMR techniques is paramount for the unambiguous structural elucidation and characterization of complex peptide antibiotics like Lavendomycin. The workflows and methodologies described herein represent the current best practices in the field.

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References

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